

In Vitro and In Vivo Toxicology of Trioctyldodecyl Citrate: A Technical Guide

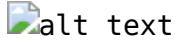
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trioctyldodecyl citrate*

Cat. No.: B135358

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vitro and in vivo toxicological data for **Trioctyldodecyl citrate**. The information is compiled from scientific literature and regulatory assessments, offering a detailed resource for safety and risk assessment.

Executive Summary

Trioctyldodecyl citrate, an ester of citric acid and octyldodecanol, is primarily used as a skin-conditioning agent in cosmetic and personal care products. Based on available data, it exhibits a low order of acute toxicity. It is considered non-irritating to the eyes and at most slightly irritating to the skin in animal studies. While some data suggests a potential for skin sensitization, clinical testing on similar citrate esters has not indicated a significant risk in humans. Genotoxicity data for the broader category of citrate esters are generally negative. This guide synthesizes the key findings from in vitro and in vivo studies to provide a detailed toxicological profile.

Chemical Identity

Property	Value
Chemical Name	1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester
INCI Name	Trioctyldodecyl citrate
CAS Number	126121-35-5
Molecular Formula	C ₆₆ H ₁₂₈ O ₇
Molecular Weight	1033.7 g/mol
Structure	alt text

In Vitro Toxicology

Limited specific in vitro toxicological data for **Trioctyldodecyl citrate** is publicly available. Much of the safety assessment relies on data from analogue substances and the broader category of citrate esters.

Genotoxicity

The Cosmetic Ingredient Review (CIR) Expert Panel noted that citrate esters generally have negative results in both in vitro and in vivo genotoxicity tests.[\[1\]](#) A specific in vitro mammalian chromosome aberration test was referenced for a structural analogue in a report from the Australian Industrial Chemicals Introduction Scheme (NICNAS), though the results of this unpublished study were not detailed.[\[2\]](#)

Ocular Irritation

In vitro studies on analogue citrate esters, such as triisostearyl citrate, predicted non-irritating properties to the eyes.[\[1\]](#)

Dermal Sensitization

Modern in vitro and in chemico methods are available to assess skin sensitization potential, including the Direct Peptide Reactivity Assay (DPRA), the ARE-Nrf2 Luciferase Test Method, and the Human Cell Line Activation Test (h-CLAT). While the NICNAS report suggests a

potential for skin sensitization for **Trioctyldodecyl citrate**, specific data from these in vitro assays are not provided.[2]

In Vivo Toxicology

Acute Toxicity

Study	Species	Route	Endpoint	Result	Classification	Reference
Acute Oral Toxicity	Rat	Oral	LD ₅₀	> 5000 mg/kg bw	Low Toxicity	[2]
Acute Dermal Toxicity (Analogue)	-	Dermal	LD ₅₀	> 2000 mg/kg bw	Low Toxicity	[2]

Skin and Eye Irritation

Study	Species	Endpoint	Result	Reference
Skin Irritation	Rabbit	Dermal Irritation	Slightly irritating	[2]
Eye Irritation	Rabbit	Ocular Irritation	Non-irritating (undiluted)	[1]

Skin Sensitization

The NICNAS report indicated a potential for skin sensitization.[2] However, the CIR Expert Panel concluded that citrate esters were not sensitizers in clinical testing.[1] This suggests that while there may be some indicators of sensitization potential, the risk to humans is likely low under normal use conditions.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are outlined below, based on internationally recognized guidelines.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This test is designed to identify substances that cause structural chromosome aberrations in cultured mammalian cells.

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- **Method:**
 - Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (e.g., S9 mix).
 - Exposure continues for approximately 1.5 to 2 normal cell cycle lengths.
 - Cells are treated with a metaphase-arresting substance (e.g., colchicine).
 - Cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.
- **Evaluation:** A statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations compared to the negative control indicates a positive result.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

- **Test System:** Typically rats, with a small group of animals per step.
- **Method:**
 - A stepwise procedure is used, starting with a predetermined dose.
 - The substance is administered orally to a group of animals.
 - The animals are observed for signs of toxicity and mortality for up to 14 days.

- The outcome of the first step determines the dose for the next step (if necessary).
- Evaluation: The LD₅₀ is estimated based on the mortality observed at different dose levels, allowing for classification of the substance according to its acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Test System: Albino rabbits are the preferred species.
- Method:
 - The test substance is applied to a small area of shaved skin on one animal.
 - The application site is covered with a gauze patch for a 4-hour exposure period.
 - After exposure, the patch is removed, and the skin is observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).
 - If no severe irritation is observed, the test may be confirmed on additional animals.
- Evaluation: The severity of skin reactions is scored, and the substance is classified based on the degree and reversibility of the observed irritation.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

- Test System: Albino rabbits are typically used.
- Method:
 - A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The other eye serves as a control.
 - The eyes are examined for signs of irritation (redness, swelling, discharge) and corneal or iridial injury at 1, 24, 48, and 72 hours after application.

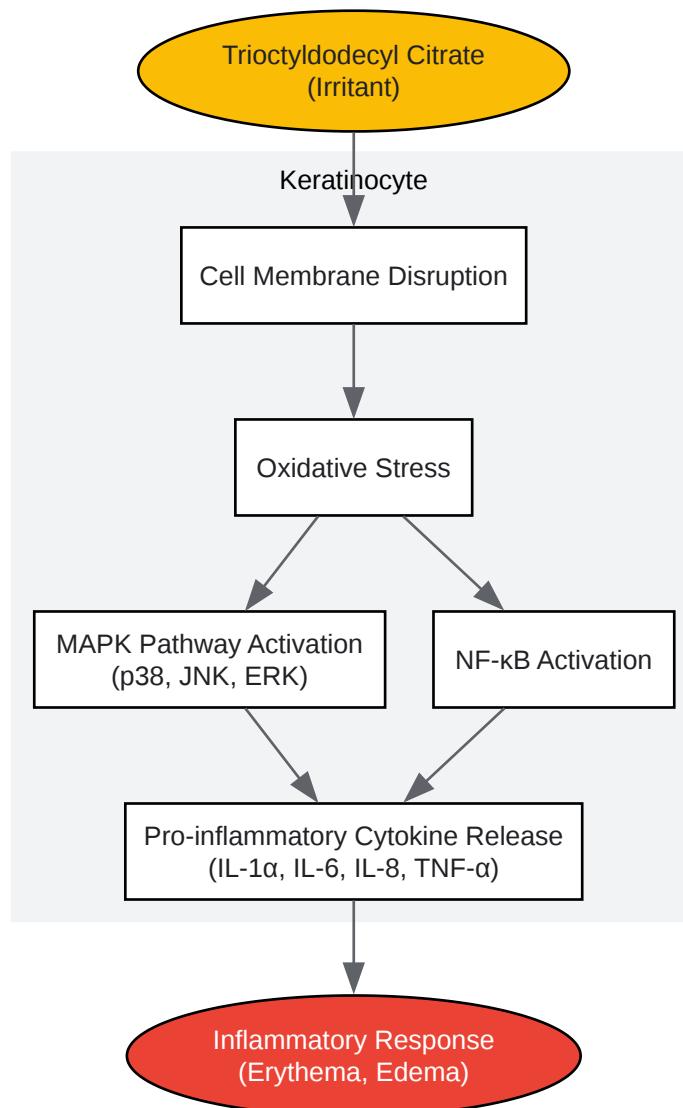
- The observation period may be extended to assess the reversibility of any effects.
- Evaluation: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the skin sensitization potential of a substance in humans.

- Test System: Human volunteers.
- Method:
 - Induction Phase: The test material is applied to the skin under a patch for a specified period (e.g., 24-48 hours). This is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site.
 - Rest Phase: A rest period of approximately 2 weeks follows the induction phase to allow for the development of any delayed contact hypersensitivity.
 - Challenge Phase: The test material is applied to a new skin site under a patch.
 - The challenge site is observed for signs of a skin reaction (e.g., erythema, edema) at 24 and 48 hours after patch removal.
- Evaluation: A positive reaction at the challenge site, in the absence of a reaction at the induction site, is indicative of skin sensitization.

Visualizations


Experimental Workflow: Safety Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for the safety assessment of a cosmetic ingredient.

Signaling Pathway: Potential Mechanism of Skin Irritation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [In Vitro and In Vivo Toxicology of Trioctyldodecyl Citrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135358#in-vitro-and-in-vivo-toxicology-studies-of-trioctyldodecyl-citrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com